molecular formula C14H12N6O B5962843 N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5962843
M. Wt: 280.28 g/mol
InChI Key: WSSBNTGNPNPKNS-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Derivative: Starting with 6-methylpyridine, various functionalization reactions such as nitration, halogenation, or metalation can be employed to introduce reactive groups.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The final step often involves coupling the pyridine derivative with the tetrazole and benzamide moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(6-methylpyridin-2-yl)-4-(1H-imidazol-1-yl)benzamide

Uniqueness

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-3-2-4-13(16-10)17-14(21)11-5-7-12(8-6-11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSBNTGNPNPKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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